

# Spectroscopic comparison between (2-(Methylamino)phenyl)methanol and its precursors

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## Compound of Interest

Compound Name: (2-(Methylamino)phenyl)methanol

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## A Spectroscopic Comparison of (2-(Methylamino)phenyl)methanol and Its Precursors

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate **(2-(Methylamino)phenyl)methanol** with its common precursors, 2-aminobenzyl alcohol and N-methylanthranilic acid. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(2-(Methylamino)phenyl)methanol**, 2-aminobenzyl alcohol, and N-methylanthranilic acid, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm
(2-(Methylamino)phenyl)methanol	-	Data not explicitly found in search results.
2-Aminobenzyl alcohol	CDCl <sub>3</sub>	7.08 (d, J=1.7Hz), 7.00 (d, J=1.7Hz), 6.68 (d, J=1.3Hz), 6.65 (d, J=1.3Hz), 4.537 (s), 3.52 (s)[1]
N-Methylantranilic acid	CDCl <sub>3</sub>	10.1 (s), 7.809 (d), 7.379 (t), 6.71 (d), 6.57 (t), 2.839 (s)[2]
DMSO-d <sub>6</sub>		7.816 (d), 7.387 (t), 6.687 (d), 6.575 (t), 2.842 (s)[2]

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm
(2-(Methylamino)phenyl)methanol	-	Data not explicitly found in search results.
2-Aminobenzyl alcohol	-	Data available but specific shifts not detailed in search results.[3][4]
N-Methylantranilic acid	-	Data available but specific shifts not detailed in search results.[2]

Table 3: IR Spectroscopic Data

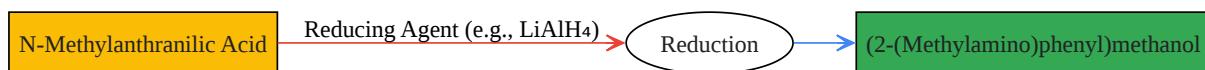
Compound	Technique	Key Absorption Bands (cm <sup>-1</sup> )
(2-(Methylamino)phenyl)methanol	Vapor Phase	Data available but specific bands not detailed in search results.[5]
2-Aminobenzyl alcohol	KBr-Pellet	Data available but specific bands not detailed in search results.[3]
N-Methylantranilic acid	KBr-Pellet	Data available but specific bands not detailed in search results.[6]

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key m/z values
(2-(Methylamino)phenyl)methanol	GC-MS	137 (M+), 118, 106[5]
2-Aminobenzyl alcohol	Electron Ionization	123 (M+), 105, 104[3][7]
N-Methylantranilic acid	-	Data available but specific m/z values not detailed in search results.[2]

## Synthetic Pathway

The synthesis of **(2-(Methylamino)phenyl)methanol** often involves the reduction of N-methylantranilic acid. This transformation represents a key step in the production of this important intermediate.



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Caption: Synthesis of **(2-(Methylamino)phenyl)methanol** from N-methylantranilic acid.

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the discussed compounds. Specific parameters may need to be optimized for individual laboratory setups.

**Synthesis of (2-(Methylamino)phenyl)methanol** from N-Methylantranilic Acid:

- **Reaction Setup:** A solution of N-methylantranilic acid in a suitable anhydrous solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reduction:** A reducing agent, such as lithium aluminum hydride ( $\text{LiAlH}_4$ ), is slowly added to the cooled solution of N-methylantranilic acid. The reaction mixture is then stirred at room temperature or gentle reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Workup:** The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g.,  $\text{NaOH}$  solution). The resulting precipitate is filtered off, and the organic layer is separated.
- **Purification:** The crude product is purified by a suitable method, such as column chromatography or distillation, to yield pure **(2-(Methylamino)phenyl)methanol**.

**Spectroscopic Analysis:**

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
  - **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
  - **Data Acquisition:** Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

- Infrared (IR) Spectroscopy:

- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically scanned over the range of 4000-400  $\text{cm}^{-1}$ .

- Mass Spectrometry (MS):

- Sample Introduction: The sample is introduced into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) is a common method for these types of compounds.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio ( $m/z$ ).

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